molecular formula C28H33N3O3S B2620225 ethyl 4-{[1,1'-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate CAS No. 670269-70-2

ethyl 4-{[1,1'-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate

Cat. No.: B2620225
CAS No.: 670269-70-2
M. Wt: 491.65
InChI Key: QNLMXIZLXMCPQU-UHFFFAOYSA-N
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Description

Ethyl 4-{[1,1'-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate is a thiophene-based derivative featuring a biphenyl substituent at the 4-position and a propanamido linker bearing a 4-ethylpiperazine moiety at the 2-position. The ethylpiperazine substituent may improve solubility and pharmacokinetic properties compared to simpler alkyl or halogenated analogs .

Properties

IUPAC Name

ethyl 2-[3-(4-ethylpiperazin-1-yl)propanoylamino]-4-(4-phenylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3S/c1-3-30-16-18-31(19-17-30)15-14-25(32)29-27-26(28(33)34-4-2)24(20-35-27)23-12-10-22(11-13-23)21-8-6-5-7-9-21/h5-13,20H,3-4,14-19H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLMXIZLXMCPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[1,1’-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Thiophene Ring Formation: The thiophene ring can be constructed via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.

    Amidation Reaction: The amide bond is formed by reacting the thiophene carboxylic acid with 3-(4-ethylpiperazin-1-yl)propanamine under dehydrating conditions using reagents such as carbodiimides.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon with hydrogen gas.

    Substitution Reagents: Nitric acid, halogens.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Nitro derivatives, halogenated biphenyls.

Scientific Research Applications

Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[1,1’-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and thiophene moieties may facilitate binding to hydrophobic pockets, while the ethylpiperazine group can interact with polar or charged residues. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Table 1: Structural Comparison of Thiophene Derivatives

Compound Name R1 (Position 4) R2 (Position 2) Molecular Formula CAS Number Molecular Weight (g/mol)
Ethyl 4-{[1,1'-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate (Target) Biphenyl 3-(4-Ethylpiperazin-1-yl)propanamido C29H32N4O3S Not provided ~540.7*
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate () Phenyl 3-(4-Methylpiperazin-1-yl)propanamido C21H27N3O3S 156724-46-8 401.5
Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate () Biphenyl 3-Chloropropanamido C23H21ClN2O3S 315684-10-7 440.9

*Estimated based on molecular formula.

Key Observations:

Biphenyl-containing analogs may exhibit improved binding to hydrophobic protein pockets compared to phenyl derivatives .

Substituent at Position 2: Ethylpiperazine vs. Methylpiperazine (Target vs. Piperazine derivatives are known to enhance bioavailability through amine-mediated solubility and hydrogen bonding . Ethylpiperazine vs. Chloro (Target vs. ): The chloro group in introduces electronegativity, which may reduce solubility but increase reactivity in nucleophilic substitution reactions. The ethylpiperazine moiety offers flexibility for protonation, aiding in cellular uptake .

Potential Pharmacological Implications

  • Piperazine Derivatives: The 4-ethylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to the 4-methyl analog (), as longer alkyl chains can modulate logP values .
  • Biphenyl vs. Phenyl :

    • The biphenyl group’s extended aromatic system could improve binding to targets like G-protein-coupled receptors (GPCRs) or tyrosine kinases, as seen in other drug candidates .

Biological Activity

Ethyl 4-{[1,1'-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a thiophene core and piperazine moiety. The molecular formula is C25H30N2O2SC_{25}H_{30}N_2O_2S, with a molecular weight of approximately 430.58 g/mol. Its structural components suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available biphenyl derivatives and utilizing standard organic synthesis techniques such as nucleophilic substitution and coupling reactions. The detailed synthetic pathway can be referenced in various chemical databases and publications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives with similar thiophene structures have shown promising activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)0.48
Compound BHCT-116 (Colon)0.78
Reference (Prodigiosin)MCF-71.93
Reference (Prodigiosin)HCT-1162.84

These compounds exhibited significant cytotoxicity, with some showing lower IC50 values than established anticancer agents like Prodigiosin .

Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that these compounds can arrest cell proliferation at the G1 phase.
  • Caspase Activation : Increased caspase 3/7 activity was observed, indicating the activation of apoptotic pathways .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antitumor Activity : A study demonstrated that a series of thiophene derivatives showed significant antitumor activity with IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines .
  • Molecular Docking Studies : These studies suggested strong hydrophobic interactions between the aromatic rings of these compounds and amino acid residues in target receptors, similar to well-known anticancer agents like Tamoxifen .

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